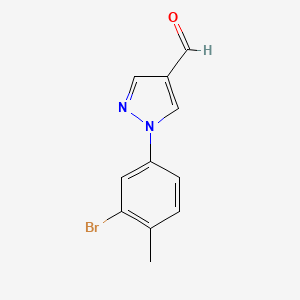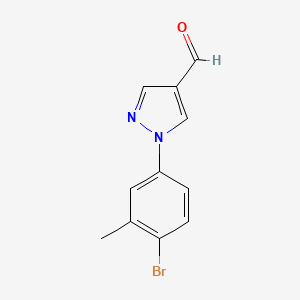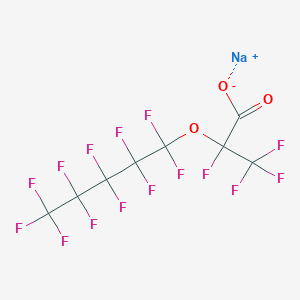
Sodium perfluoro(2-methyl-3-oxaoctanoate; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) is a synthetic compound with a wide range of applications in scientific research and industry. It is a perfluorinated carboxylic acid salt and is used primarily for its unique properties, such as its high chemical stability, low volatility, and low toxicity. In addition, sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) has been used as a surfactant, corrosion inhibitor, and lubricant in various industries.
Wirkmechanismus
The mechanism of action of sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) is not well understood. However, it is believed that the compound is able to form strong hydrogen bonds with other molecules, which can affect the solubility, stability, and reactivity of the molecules. In addition, the compound is thought to be able to form complexes with other molecules, which can affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) are not well understood. However, it has been reported to have a low toxicity in humans and animals, and has been approved by the FDA for use in food packaging. In addition, the compound has been used in the treatment of certain medical conditions, such as cystic fibrosis, and has been used as an antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) in laboratory experiments is its low toxicity and high chemical stability. This makes it an ideal choice for experiments involving the study of toxicants and drug delivery systems. However, the compound is not suitable for experiments involving the study of biological systems, as it is not soluble in water and can interfere with the processes of metabolism and cell division.
Zukünftige Richtungen
The future directions for the use of sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) in scientific research are numerous. One potential application is the development of new and improved surfactants, corrosion inhibitors, and lubricants for use in industrial and medical applications. Additionally, the compound could be used to further explore the effects of toxicants on the environment and to develop new drug delivery systems. Finally, the compound could be used to study the effects of environmental pollutants on human health and to develop new treatments for diseases.
Synthesemethoden
Sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) can be synthesized in several ways. The most common method is the reaction of hexafluoropropylene oxide with 2-methyl-3-oxaoctanoic acid. This reaction produces a mixture of sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) and sodium perfluorooctanoate (PFOA). The ratio of the two compounds can be adjusted by varying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) has a wide range of applications in scientific research. It has been used as a surfactant for the preparation of liposomes, nanoparticles, and other colloidal systems. It has also been used as a corrosion inhibitor in the production of polymers, as a lubricant in the production of medical devices, and as a stabilizer in the production of pharmaceuticals. In addition, sodium perfluoro(2-methyl-3-oxaoctanoate; 97%) has been used in the study of the effects of toxicants on the environment, as well as in the study of drug delivery systems.
Eigenschaften
IUPAC Name |
sodium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O3.Na/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21;/h(H,24,25);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDHQBXSLOCUIQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F15NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium perfluoro(2-methyl-3-oxaoctanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



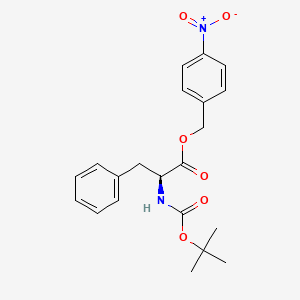


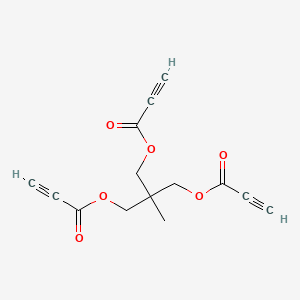




![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)

